2-(Pyrrolidin-1-yl)acetimidamide
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Overview
Description
2-(Pyrrolidin-1-yl)acetimidamide is a chemical compound that features a pyrrolidine ring attached to an acetimidamide group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . The acetimidamide group is known for its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)acetimidamide typically involves the reaction of pyrrolidine with an appropriate acetimidamide precursor. One common method is the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another approach involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of this compound in a single step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetimidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, while the acetimidamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups.
Uniqueness
2-(Pyrrolidin-1-yl)acetimidamide is unique due to the presence of both the pyrrolidine ring and the acetimidamide group. This combination provides a distinct set of chemical and biological properties that are not found in simpler pyrrolidine derivatives .
Properties
Molecular Formula |
C6H13N3 |
---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethanimidamide |
InChI |
InChI=1S/C6H13N3/c7-6(8)5-9-3-1-2-4-9/h1-5H2,(H3,7,8) |
InChI Key |
FUZDFUUBQLKDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=N)N |
Origin of Product |
United States |
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